![molecular formula C40H74NO10P B3332641 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine CAS No. 91178-24-4](/img/structure/B3332641.png)
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine
Overview
Description
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine, also known as POPC (Palmitoyl-oleoyl-phosphatidylcholine), is a phospholipid that is widely used in scientific research. It is a major component of cell membranes and plays an important role in various biological processes.
Mechanism of Action
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine plays an important role in maintaining the integrity and fluidity of cell membranes. It also acts as a signaling molecule and a substrate for various enzymes. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine interacts with other membrane components such as cholesterol and proteins to regulate membrane properties. The exact mechanism of action of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine is still under investigation.
Biochemical and Physiological Effects:
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine has various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. It also plays a role in lipid metabolism and insulin signaling. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine has been implicated in various diseases such as atherosclerosis and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine has some limitations. It can be difficult to handle due to its hydrophobic nature. It also has a tendency to form aggregates and can interfere with some assays.
Future Directions
There are several future directions for the use of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in scientific research. One area of interest is the role of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in lipid metabolism and insulin signaling. Another area of interest is the use of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in drug delivery systems. Additionally, there is ongoing research on the use of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in the treatment of various diseases such as atherosclerosis and Alzheimer's disease.
Conclusion:
In conclusion, 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine is an important phospholipid that is widely used in scientific research. It plays an important role in cell membranes and has various biochemical and physiological effects. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine has several advantages for lab experiments but also has some limitations. There are several future directions for the use of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in scientific research, including the role of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in lipid metabolism and insulin signaling and the use of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine in drug delivery systems.
Scientific Research Applications
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine is widely used in scientific research due to its important role in cell membranes. It is used as a model membrane to study the physical and chemical properties of cell membranes. It is also used in drug delivery systems and as a component in liposomes. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine is used in various research areas such as biochemistry, biophysics, and pharmacology.
properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b13-11-,18-17-/t36-,37+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNVQERQNSXHHO-AOGDOVIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74NO10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PS(16:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine | |
CAS RN |
91178-24-4 | |
Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091178244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G518K33DHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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